![molecular formula C11H18O2Si B2872982 1-(Trimethylsilyl)-2,5-dimethoxybenzene CAS No. 72054-75-2](/img/structure/B2872982.png)
1-(Trimethylsilyl)-2,5-dimethoxybenzene
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Description
1-(Trimethylsilyl)-2,5-dimethoxybenzene, also known as TMD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMD is a colorless liquid that is soluble in organic solvents and has a molecular weight of 210.36 g/mol. In
Scientific Research Applications
Overcharge Protection in Lithium-Ion Batteries
1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene, a close derivative of 1-(Trimethylsilyl)-2,5-dimethoxybenzene, has been utilized as a novel redox shuttle additive for overcharge protection in lithium-ion batteries. This additive enhances the long-term efficiency of overcharge protection, offering insights into the mechanisms of battery longevity and stability (Huang et al., 2015).
Regioselective Functionalization in Organic Chemistry
The derivative has been studied for its role in regioselective functionalization of benzene, particularly in cases where classical methods are ineffective. This involves using 2-trimethylsilylated intermediates, highlighting the compound's utility in complex organic synthesis (Bennetau et al., 1993).
Study in Organometallic Chemistry
Research has explored the conformational aspects of tricarbonyl(1-trimethylsilyl-2,3-dimethoxybenzene)chromium. The study focuses on the spatial arrangement and steric effects of the trimethylsilyl group in relation to the Cr(CO)3 group, contributing to the understanding of molecular conformations in organometallic compounds (Boutonnet et al., 1985).
Nucleophilic Aromatic Substitution Reactions
The compound has been involved in studies examining nucleophilic aromatic substitution reactions. These reactions are fundamental in organic synthesis, indicating the compound's role in facilitating such processes and contributing to the development of new synthetic methods (Hu et al., 1995).
Synthesis of Benzyne Precursors and Luminescent Materials
1,2-Bis(trimethylsilyl)benzene, a related compound, serves as a key material in synthesizing efficient benzyne precursors and certain luminescent π-conjugated materials. This highlights the compound's role in advanced material synthesis and its potential applications in electronic and photonic devices (Lorbach et al., 2010).
properties
IUPAC Name |
(2,5-dimethoxyphenyl)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2Si/c1-12-9-6-7-10(13-2)11(8-9)14(3,4)5/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYZLOOFEZWQIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trimethylsilyl)-2,5-dimethoxybenzene |
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